2-Fluoro-1-iodo-4-(trifluoromethyl)benzene
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Overview
Description
“2-Fluoro-1-iodo-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3F4I and a molecular weight of 290 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-1-iodo-4-(trifluoromethyl)benzene” can be represented by the InChI code1S/C7H3F4I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H
. This indicates that the molecule consists of a benzene ring with fluorine, iodine, and a trifluoromethyl group attached to it. Physical And Chemical Properties Analysis
“2-Fluoro-1-iodo-4-(trifluoromethyl)benzene” is a liquid at room temperature .Scientific Research Applications
Organic Synthesis
2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is a valuable intermediate in organic synthesis. Its reactivity profile allows it to undergo various cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are pivotal for constructing complex organic molecules . This compound’s ability to introduce fluorinated aromatic rings into molecules is particularly useful for developing new pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of fluorinated aromatic compounds. The trifluoromethyl group is a common moiety in medicinal chemistry due to its lipophilic nature and ability to improve metabolic stability . The iodo and fluoro substituents on the benzene ring make it a versatile building block for creating a wide range of biologically active molecules.
Material Science
The incorporation of fluorinated aromatic compounds like 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene in materials science is of great interest. These compounds can impart desirable properties such as increased thermal stability and chemical resistance to polymers and other materials .
Chemical Engineering
In chemical engineering, this compound finds applications in process optimization and the development of synthetic routes. Its predictable reactivity can lead to more efficient processes, reducing waste and improving yields in industrial settings .
Environmental Science
The study of fluorinated compounds, including 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene, is important in environmental science. Researchers investigate the environmental fate, transport, and effects of these compounds due to their persistence and potential bioaccumulation .
Analytical Chemistry
In analytical chemistry, derivatives of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene can be used as standards and reagents. Their distinct spectroscopic properties are valuable for method development and compound identification .
Biochemistry Research
This compound is also relevant in biochemistry research, where it can be used to study the interaction of fluorinated molecules with biological systems. Understanding these interactions is crucial for drug design and the development of diagnostic agents .
Industrial Applications
Industrially, 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is used as an intermediate in the synthesis of various commercial products. Its application ranges from the production of agrochemicals to specialty chemicals used in advanced manufacturing processes .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents .
Mode of Action
Similar compounds have been shown to undergo various transition metal-mediated c-c and c-n cross-coupling reactions .
Biochemical Pathways
Similar compounds have been shown to undergo aminocarbonylation in dmf using phosphoryl chloride .
Pharmacokinetics
The presence of fluorine atoms in biologically active molecules can enhance their lipophilicity and thus their in vivo uptake and transport .
Result of Action
Similar compounds have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
2-fluoro-1-iodo-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJMGRSHTFVCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132554-73-5 |
Source
|
Record name | 3-Fluoro-4-iodobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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